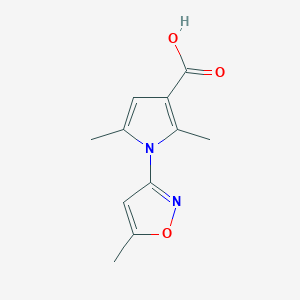

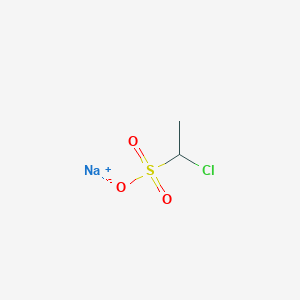

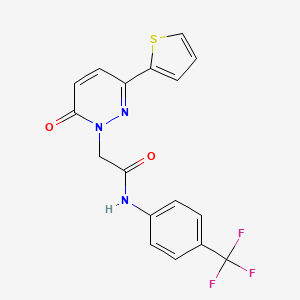

![molecular formula C20H17N3O2S B2565430 4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate CAS No. 1301732-12-6](/img/structure/B2565430.png)

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as MPTQ, has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . More recent methodologies for the generation of this tricyclic system require multiple steps involving the preparation of the suitable triazole intermediates followed by cycloamidation . An efficient synthesis of a variety of [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones via a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents has also been reported .Molecular Structure Analysis

The molecular structure of MPTQ is complex, with a positively charged quinoxaline core. The quinoxaline core is a bicyclic compound with fused benzene and pyrazine rings .Chemical Reactions Analysis

Quinoxaline derivatives, including MPTQ, have been shown to undergo a variety of chemical reactions. For instance, [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones can be synthesized via a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents .科学的研究の応用

Antineoplastic Activity

This compound has been utilized in the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones , which exhibit promising antineoplastic (anti-cancer) activity . The process involves visible light-mediated ring opening and cyclization of aryl cyclopropanes. This methodology is not only operationally simple and catalyst-free but also scales up well, indicating its potential for large-scale pharmaceutical applications.

Organic Synthesis Methodology

The compound serves as a key intermediate in the visible-light-promoted tandem radical cyclization/heteroarylation of N-allylbromodifluoroacetamides with quinoxalin-2(1H)-ones or coumarins . This metal- and photocatalyst-free condition process allows for the efficient synthesis of a broad range of valuable α,α-difluoro-γ-lactam-fused quinoxalin-2(1H)-ones and coumarins, showcasing its utility in organic synthesis.

Decarboxylative Coupling Reactions

In the field of transition-metal-free chemistry , this compound has been applied in the decarboxylative coupling reaction of oxamic acids with quinoxalin-2(1H)-ones . This transformation provides an efficient approach for the preparation of 3-carbamoyl quinoxalin-2(1H)-ones, important subunits in biologically active compounds.

Oxidative Coupling

Another application is in the TBHP-mediated direct oxidative coupling of quinoxalin-2(1H)-ones with arylaldehydes . This metal-free method provides a convenient and efficient approach to various 3-acylated quinoxalin-2(1H)-ones, which are valuable in the development of new medicinal compounds.

作用機序

Target of Action

It is known that quinolinium salts, which are structurally similar to this compound, have high biological activity .

Mode of Action

It is known that this compound can undergo [4+2] cycloaddition with dimethyl acetylenedicarboxylate, resulting in the formation of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate .

Biochemical Pathways

It is known that quinolinium salts and their derivatives, which are structurally similar to this compound, can affect various biochemical pathways due to their diverse biological activities .

Result of Action

It is known that quinolinium salts and their derivatives, which are structurally similar to this compound, have diverse biological activities .

Action Environment

It is known that the synthesis of similar compounds can be influenced by various factors, including the presence of certain reagents and the temperature of the reaction .

特性

IUPAC Name |

4-morpholin-4-yl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-19-17(14-6-2-1-3-7-14)26-20-18(22-10-12-25-13-11-22)21-15-8-4-5-9-16(15)23(19)20/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAOIGRSVHHZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N4C2=S=C(C4=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

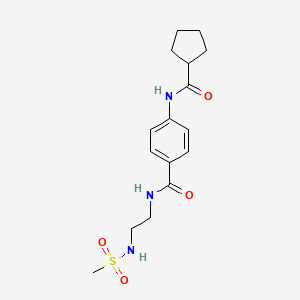

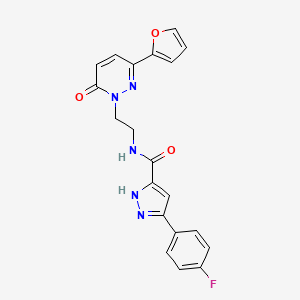

![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)

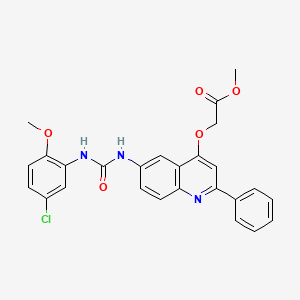

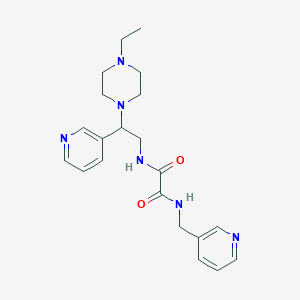

![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)

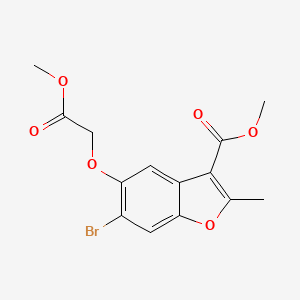

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)

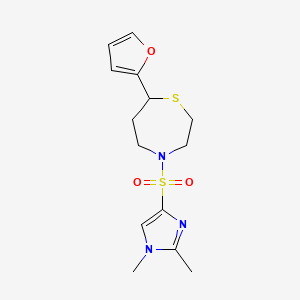

![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2565364.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)